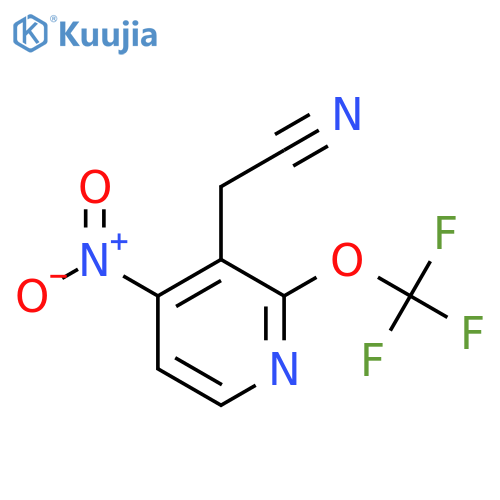Cas no 1803910-09-9 (4-Nitro-2-(trifluoromethoxy)pyridine-3-acetonitrile)

4-Nitro-2-(trifluoromethoxy)pyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Nitro-2-(trifluoromethoxy)pyridine-3-acetonitrile
-
- インチ: 1S/C8H4F3N3O3/c9-8(10,11)17-7-5(1-3-12)6(14(15)16)2-4-13-7/h2,4H,1H2
- InChIKey: CMKUWJXPSPZBGC-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(CC#N)=C(C=CN=1)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 332
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 91.7
4-Nitro-2-(trifluoromethoxy)pyridine-3-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026002170-1g |
4-Nitro-2-(trifluoromethoxy)pyridine-3-acetonitrile |
1803910-09-9 | 97% | 1g |
$1,629.60 | 2022-04-02 | |
| Alichem | A026002170-250mg |
4-Nitro-2-(trifluoromethoxy)pyridine-3-acetonitrile |
1803910-09-9 | 97% | 250mg |
$673.20 | 2022-04-02 | |
| Alichem | A026002170-500mg |
4-Nitro-2-(trifluoromethoxy)pyridine-3-acetonitrile |
1803910-09-9 | 97% | 500mg |
$1,029.00 | 2022-04-02 |
4-Nitro-2-(trifluoromethoxy)pyridine-3-acetonitrile 関連文献
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
4-Nitro-2-(trifluoromethoxy)pyridine-3-acetonitrileに関する追加情報
4-Nitro-2-(trifluoromethoxy)pyridine-3-acetonitrile (CAS No. 1803910-09-9): An Overview of a Promising Compound in Medicinal Chemistry
4-Nitro-2-(trifluoromethoxy)pyridine-3-acetonitrile (CAS No. 1803910-09-9) is a versatile and intriguing compound that has garnered significant attention in the field of medicinal chemistry. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to 4-Nitro-2-(trifluoromethoxy)pyridine-3-acetonitrile.
Chemical Structure and Properties
4-Nitro-2-(trifluoromethoxy)pyridine-3-acetonitrile is a heterocyclic compound with a pyridine core substituted with a nitro group at the 4-position, a trifluoromethoxy group at the 2-position, and an acetonitrile group at the 3-position. The presence of these functional groups imparts distinct chemical and physical properties to the molecule. The nitro group is known for its strong electron-withdrawing effect, which can influence the reactivity and stability of the compound. The trifluoromethoxy group adds fluorine atoms, enhancing lipophilicity and metabolic stability. The acetonitrile group provides additional reactivity and can serve as a versatile handle for further functionalization.
Synthesis Methods
The synthesis of 4-Nitro-2-(trifluoromethoxy)pyridine-3-acetonitrile has been explored through various synthetic routes. One common approach involves the sequential functionalization of a pyridine scaffold. For instance, starting from 2-chloro-4-nitropyridine, the introduction of a trifluoromethoxy group can be achieved via nucleophilic substitution with trifluoromethoxide. Subsequently, the installation of the acetonitrile group can be accomplished through an appropriate cyanation reaction. Recent advancements in catalytic methods have also facilitated more efficient and environmentally friendly syntheses of this compound.
Biological Activity and Applications
4-Nitro-2-(trifluoromethoxy)pyridine-3-acetonitrile has shown promising biological activity in several areas of research. One notable application is in the development of inhibitors for specific enzymes involved in disease pathways. For example, studies have demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are key targets in cancer therapy. The unique combination of functional groups in 4-Nitro-2-(trifluoromethoxy)pyridine-3-acetonitrile allows it to interact selectively with these enzymes, thereby modulating their activity.
In addition to its potential as an enzyme inhibitor, 4-Nitro-2-(trifluoromethoxy)pyridine-3-acetonitrile has been investigated for its anti-inflammatory properties. Research has shown that this compound can effectively reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Recent Research Advancements
The ongoing research on 4-Nitro-2-(trifluoromethoxy)pyridine-3-acetonitrile continues to uncover new insights into its biological activities and potential therapeutic applications. A recent study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a lead structure for developing novel anti-cancer agents. The researchers found that derivatives of 4-Nitro-2-(trifluoromethoxy)pyridine-3-acetonitrile exhibited enhanced selectivity and potency against cancer cells compared to existing drugs.
Another area of active research is the use of 4-Nitro-2-(trifluoromethoxy)pyridine-3-acetonitrile as a scaffold for designing drugs targeting neurodegenerative diseases. Preliminary studies have shown that this compound can cross the blood-brain barrier and exert neuroprotective effects by modulating specific signaling pathways involved in neuronal survival.
Safety and Toxicity Considerations
In any pharmaceutical development process, safety and toxicity are critical considerations. While preliminary studies suggest that 4-Nitro-2-(trifluoromethoxy)pyridine-3-acetonitrile is well-tolerated at therapeutic doses, further investigations are necessary to fully understand its safety profile. Preclinical studies are ongoing to evaluate its pharmacokinetics, metabolism, and potential side effects.
Conclusion
4-Nitro-2-(trifluoromethoxy)pyridine-3-acetonitrile (CAS No. 1803910-09-9) is a promising compound with diverse applications in medicinal chemistry. Its unique chemical structure provides a robust platform for developing novel therapeutic agents targeting various diseases. Ongoing research continues to expand our understanding of its biological activities and potential uses, making it an exciting area of study for chemists and pharmacologists alike.
1803910-09-9 (4-Nitro-2-(trifluoromethoxy)pyridine-3-acetonitrile) 関連製品
- 2172278-29-2(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid)
- 1334147-72-6(8-(tert-butoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid)
- 1694938-25-4(1-acetyl-2-methylpiperidine-4-carboxylic acid)
- 642092-85-1(4-(1-methyl-1H-imidazol-2-yl)sulfanylbutan-1-amine)
- 2034350-12-2(4-({2-(4-methoxyphenyl)ethylcarbamoyl}amino)methyl-N,N-dimethylpiperidine-1-carboxamide)
- 1493301-22-6(2-acetamido-3-methyl(phenyl)aminopropanoic acid)
- 2580223-00-1(1-(4-{(benzyloxy)carbonylamino}phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid)
- 1804013-88-4(2-Amino-3-cyano-5-hydroxy-4-(trifluoromethoxy)pyridine)
- 113352-66-2(1-(4-Methoxy-2-nitrophenyl)propan-2-one)
- 1171061-94-1(3-(pyridin-2-ylmethanesulfonyl)propanoic acid hydrochloride)



